1-Butyl-4-phenylpiperidine-4-carbonitrile
CAS No.: 42520-99-0
VCID: VC19645556
Molecular Formula: C16H22N2
Molecular Weight: 242.36 g/mol
* For research use only. Not for human or veterinary use.

Description |
1-Butyl-4-phenylpiperidine-4-carbonitrile is a synthetic compound belonging to the class of piperidine derivatives. These compounds are significant in medicinal chemistry due to their diverse biological activities. The structure of 1-butyl-4-phenylpiperidine-4-carbonitrile features a butyl group and a phenyl group attached to the piperidine ring, along with a carbonitrile functional group at the fourth position. Synthesis MethodsThe synthesis of 1-butyl-4-phenylpiperidine-4-carbonitrile typically involves several steps, often starting with aziridines or other piperidine precursors. One method involves treating aziridines with lithium diisopropylamide followed by coupling with brominated compounds to yield functionalized piperidines. Microwave-assisted cyclization techniques have also been employed to enhance yields and reduce reaction times. Biological Activities and Potential Applications1-Butyl-4-phenylpiperidine-4-carbonitrile is primarily investigated for its potential pharmaceutical applications. The piperidine structure allows it to mimic neurotransmitters or modulate receptor activity, particularly in the central nervous system. Research indicates that related compounds may interact with sigma receptors, influencing pathways associated with pain modulation and neuroprotection. Chemical Reactions and Modifications1-Butyl-4-phenylpiperidine-4-carbonitrile can undergo various chemical reactions typical for piperidine derivatives. For example, treatment with reducing agents like lithium aluminum hydride can convert the carbonitrile into a primary amine, which may have enhanced pharmacological properties. Comparison with Similar CompoundsSimilar compounds, such as 1-benzyl-4-phenylpiperidine-4-carbonitrile, also exhibit significant biological activities and are used in medicinal chemistry research. These compounds often share structural similarities with psychoactive substances and may interact with neurotransmitter systems . Research Findings and Future DirectionsDetailed studies on the binding affinities and activity profiles of 1-butyl-4-phenylpiperidine-4-carbonitrile are necessary for understanding its specific mechanisms of action. Preliminary research suggests potential applications in neuropharmacology, but further investigation is required to fully explore its pharmacological properties. Data Table: Comparison of Piperidine Derivatives
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 42520-99-0 | ||||||||||||||||
Product Name | 1-Butyl-4-phenylpiperidine-4-carbonitrile | ||||||||||||||||
Molecular Formula | C16H22N2 | ||||||||||||||||
Molecular Weight | 242.36 g/mol | ||||||||||||||||
IUPAC Name | 1-butyl-4-phenylpiperidine-4-carbonitrile | ||||||||||||||||
Standard InChI | InChI=1S/C16H22N2/c1-2-3-11-18-12-9-16(14-17,10-13-18)15-7-5-4-6-8-15/h4-8H,2-3,9-13H2,1H3 | ||||||||||||||||
Standard InChIKey | XXZCCQVMXFWDIX-UHFFFAOYSA-N | ||||||||||||||||
Canonical SMILES | CCCCN1CCC(CC1)(C#N)C2=CC=CC=C2 | ||||||||||||||||
PubChem Compound | 12262828 | ||||||||||||||||
Last Modified | Aug 11 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume